Ethyl 4-ethoxybutyrate
Overview
Description
Ethyl 4-ethoxybutyrate, also known as ethyl 4-ethoxybutanoate, is an aliphatic ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is a colorless liquid with a density of 0.928 g/mL at 25°C and a boiling point of 183-186°C . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Ethyl 4-ethoxybutyrate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl bromoacetate with 1,4-butanediol, followed by two-step oxidation and dehydration condensation . This method is advantageous for industrial production due to its strong operability, safety, and lack of by-products . Another method involves the reaction of ethyl acetate with 4-ethoxybutanoic acid under specific conditions .
Chemical Reactions Analysis
Ethyl 4-ethoxybutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-ethoxybutyrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxybutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-ethoxybutanoic acid and ethanol, which can then participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-ethoxybutyrate can be compared with other similar compounds, such as:
Ethyl butyrate: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
Ethyl 4-hydroxybutyrate: Contains a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, affecting its physical and chemical properties.
This compound is unique due to its specific combination of ethoxy and ester groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 4-ethoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-10-7-5-6-8(9)11-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYKGEPHDRUFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403149 | |
Record name | Ethyl 4-ethoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26448-91-9 | |
Record name | Ethyl 4-ethoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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